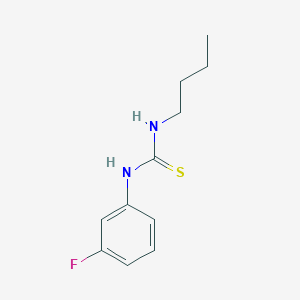

Thiourea, N-butyl-N'-(3-fluorophenyl)-

Description

Thiourea, N-butyl-N'-(3-fluorophenyl)- is a substituted thiourea derivative featuring an n-butyl group and a 3-fluorophenyl moiety attached to the thiourea core. Thioureas are renowned for their diverse applications, including corrosion inhibition (e.g., N-furfuryl-N'-phenyl thiourea in acid media ), biological activities (antimicrobial, cytotoxic) , and coordination chemistry .

Properties

CAS No. |

62644-16-0 |

|---|---|

Molecular Formula |

C11H15FN2S |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

1-butyl-3-(3-fluorophenyl)thiourea |

InChI |

InChI=1S/C11H15FN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |

InChI Key |

RJSJIUWUWQGNKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

The molecular structure, substituents, and physicochemical properties of N-butyl-N'-(3-fluorophenyl)thiourea are compared below with key analogues:

Key Observations :

- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl (CF₃) substituents (e.g., ) significantly increase acidity and metabolic stability.

- Extended Conjugation : Compounds like with benzopyran moieties exhibit enhanced π-conjugation, which may improve binding affinity in pharmacological contexts.

Antimicrobial and Cytotoxic Profiles

- N-(3-Trifluoromethyl)benzoyl-N′-aryl thioureas (e.g., ) demonstrate potent antimicrobial and antiurease activities, attributed to the CF₃ group's electron-withdrawing effects and hydrogen-bonding capabilities.

- Fluorinated Analogues: The 3-fluorophenyl group in the target compound may similarly enhance antimicrobial activity compared to non-fluorinated derivatives (e.g., N,N'-bis(3-methylphenyl)thiourea ), though direct comparative studies are lacking.

- Thiadiazole-Thiourea Hybrids : Compounds like 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide () show cytotoxic activity against MCF-7 cells, suggesting fluorophenyl groups synergize with heterocyclic moieties for bioactivity .

Corrosion Inhibition

- N-furfuryl-N'-phenyl thiourea () inhibits mild steel corrosion in acidic media via adsorption. The n-butyl and 3-fluorophenyl groups in the target compound may alter adsorption kinetics due to differences in hydrophobicity and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.